![molecular formula C18H17N3O3 B4649395 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B4649395.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide
Vue d'ensemble
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. The p53 tumor suppressor protein plays a crucial role in preventing the formation and progression of cancer by regulating cell growth and division. However, in many types of cancer, the function of p53 is disrupted by the overexpression of MDM2, a protein that binds to and degrades p53. MI-773 has been shown to block the interaction between p53 and MDM2, leading to the stabilization and activation of p53, and the induction of apoptosis in cancer cells.
Mécanisme D'action
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide works by disrupting the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This results in the induction of apoptosis in cancer cells, as well as the inhibition of cell growth and division. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has also been shown to induce cell cycle arrest and senescence in cancer cells.
Biochemical and Physiological Effects:
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces the upregulation of p53 target genes, such as p21, Bax, and Noxa, which are involved in apoptosis and cell cycle regulation. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide also inhibits the expression of MDM2, leading to the accumulation of p53 in the nucleus. In addition, N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has been shown to inhibit the growth and invasion of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of the p53-MDM2 interaction, with no significant off-target effects. It is also stable and soluble in water, making it easy to work with in vitro and in vivo. However, N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has some limitations, including its relatively short half-life in the body, which may limit its effectiveness in clinical settings. It also has limited oral bioavailability, which may require the use of alternative delivery methods, such as intravenous injection.
Orientations Futures
There are several future directions for the development and use of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide in cancer therapy. One potential direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in clinical settings. Another direction is the combination of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide with other cancer therapies, such as immune checkpoint inhibitors or targeted therapies, to enhance its anti-tumor activity. Finally, the identification of biomarkers that predict response to N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide could help to personalize cancer treatment and improve patient outcomes.
Applications De Recherche Scientifique
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and genetically engineered mouse models. It has been shown to exhibit potent anti-tumor activity in a variety of cancer types, including leukemia, lymphoma, breast cancer, and non-small cell lung cancer. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-2-7-17-16(10-12)14(11-20-17)8-9-19-18(22)13-3-5-15(6-4-13)21(23)24/h2-7,10-11,20H,8-9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKBKZVGIIXOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.